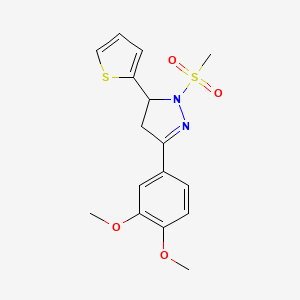

5-(3,4-Dimethoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

これは、TLR7アゴニストとして特に治療特性について研究されているヘテロアリールピラゾール誘導体です .

2. 製法

WAY-314819の合成には、ヘテロアリールピラゾールコアの調製から始まるいくつかの段階が含まれます。合成経路には一般的に以下が含まれます。

ステップ1: 環化反応によるピラゾール環の形成。

ステップ2: 置換反応によるヘテロアリール基の導入。

反応条件: これらの反応には、高収率と純度を達成するために、特定の触媒と溶媒を必要とする場合が多い。

準備方法

The synthesis of WAY-314819 involves several steps, starting with the preparation of the heteroaryl-pyrazole core. The synthetic route typically includes:

Step 1: Formation of the pyrazole ring through cyclization reactions.

Step 2: Introduction of heteroaryl groups via substitution reactions.

Reaction Conditions: These reactions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production: Large-scale production may involve continuous flow reactors to optimize reaction conditions and improve efficiency.

化学反応の分析

WAY-314819は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進される可能性があります。

還元: 水素化リチウムアルミニウムなどの一般的な還元剤を使用できます。

置換: 求核置換反応は一般的で、求核剤が分子内の特定の基を置換します。

主要生成物: これらの反応の生成物は、使用される試薬や条件によって異なり、多くの場合、修飾されたピラゾール誘導体になります

4. 科学研究における用途

WAY-314819は、科学研究において幅広い用途があります。

化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。

生物学: 免疫応答の調節における役割について研究されています。

医学: 免疫系に関与する病気の潜在的な治療薬。

産業: 新素材や化学プロセスの開発に使用されます.

科学的研究の応用

Structural Characteristics

The compound's structure can be summarized as follows:

- Dimethoxyphenyl group : Enhances lipophilicity and biological activity.

- Methylsulfonyl group : Known for its role in enhancing pharmacokinetic properties.

- Thiophene ring : Contributes to the compound's electronic properties and biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazoles, including 5-(3,4-Dimethoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole, exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory pathways. In vitro studies suggest that this compound may outperform simpler pyrazole derivatives in terms of efficacy due to its unique structural attributes.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Pyrazole derivatives have been linked to the inhibition of tumor growth and metastasis in various cancer models. The presence of the thiophene ring may enhance this activity by interacting with cellular signaling pathways involved in cancer progression .

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. This is particularly relevant given the rise of multidrug-resistant strains, where such compounds could serve as alternative therapeutic agents .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-1H-pyrazole | Pyrazole core with dimethoxyphenyl | Exhibits anti-inflammatory properties |

| 5-(Thiophen-2-yl)-1H-pyrazole | Thiophene ring attached to pyrazole | Known for its antitumor activity |

| 4-Methylsulfonylpyrazole | Methylsulfonyl group on pyrazole | Potent inhibitor of COX enzymes |

The combination of thiophene and sulfonamide functionalities alongside the dimethoxyphenyl group enhances its biological activity compared to other derivatives.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced paw edema model. The results demonstrated that compounds similar to this compound exhibited over 50% inhibition at concentrations comparable to established anti-inflammatory drugs like indomethacin.

Case Study 2: Anticancer Activity

In vitro assays using cancer cell lines showed that compounds derived from pyrazoles could significantly reduce cell viability through apoptosis induction. The unique structural components of this compound were hypothesized to enhance this effect through targeted interactions with specific oncogenic pathways .

作用機序

WAY-314819は、特定の分子経路を標的とすることでその効果を発揮します。

TLR7アゴニスト: Toll様受容体7に結合し、免疫応答を活性化します。

分子標的: 主な標的は、サイトカインやその他のシグナル伝達分子の産生を誘導する免疫細胞です。

6. 類似の化合物との比較

WAY-314819は、他のヘテロアリールピラゾール誘導体と比較できます。

類似の化合物: WAY-316606やWAY-317538などの化合物は、構造的に類似しています。

独自性: WAY-314819は、TLR7アゴニストとしての特定の活性において独特であり、他の関連する化合物とは異なります。

比較: 類似の化合物は免疫応答を調節する可能性がありますが、WAY-314819の特定の結合親和性と有効性は、貴重な研究ツールとなっています

類似化合物との比較

WAY-314819 can be compared with other heteroaryl-pyrazole derivatives:

Similar Compounds: Compounds like WAY-316606 and WAY-317538 share structural similarities.

Uniqueness: WAY-314819 is unique in its specific activity as a TLR7 agonist, which distinguishes it from other related compounds.

Comparison: While similar compounds may also modulate immune responses, WAY-314819’s specific binding affinity and efficacy make it a valuable research tool

生物活性

5-(3,4-Dimethoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole, also known by its ChEBI ID CHEBI:112744, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on available research findings.

The molecular formula of this compound is C16H18N2O4S2 with a molecular weight of approximately 366.45 g/mol. It features a complex structure that includes a thiophene ring and a pyrazole moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₄S₂ |

| Molecular Weight | 366.45 g/mol |

| Purity | Typically ≥ 95% |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell walls or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects in several studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests its usefulness in treating conditions characterized by chronic inflammation .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded promising results. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of the cell cycle . Specific derivatives have been tested against various cancer types, revealing IC50 values that indicate significant cytotoxic effects at relatively low concentrations.

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of thiophene derivatives reported that compounds similar to this compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

- Anti-inflammatory Research : In an experimental model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. The observed reduction was attributed to its ability to inhibit the release of inflammatory mediators .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

- Formation of the pyrazole core through cyclization reactions.

- Introduction of the thiophene moiety via electrophilic substitution.

- Functionalization with methylsulfonyl and methoxy groups.

This synthetic versatility allows for the exploration of various derivatives that may enhance biological activity or reduce toxicity.

特性

分子式 |

C16H18N2O4S2 |

|---|---|

分子量 |

366.5 g/mol |

IUPAC名 |

5-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole |

InChI |

InChI=1S/C16H18N2O4S2/c1-21-14-7-6-11(9-15(14)22-2)12-10-13(16-5-4-8-23-16)18(17-12)24(3,19)20/h4-9,13H,10H2,1-3H3 |

InChIキー |

AYJHACKOWMKGLK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C)OC |

正規SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C)OC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。